4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide 4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0738389
InChI: InChI=1S/C16H14BrClN2O3/c1-9(23-14-7-4-11(18)8-13(14)17)16(22)20-12-5-2-10(3-6-12)15(19)21/h2-9H,1H3,(H2,19,21)(H,20,22)
SMILES: CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=C(C=C(C=C2)Cl)Br
Molecular Formula: C16H14BrClN2O3
Molecular Weight: 397.6 g/mol

4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide

CAS No.:

Cat. No.: VC0738389

Molecular Formula: C16H14BrClN2O3

Molecular Weight: 397.6 g/mol

* For research use only. Not for human or veterinary use.

4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide -

Specification

Molecular Formula C16H14BrClN2O3
Molecular Weight 397.6 g/mol
IUPAC Name 4-[2-(2-bromo-4-chlorophenoxy)propanoylamino]benzamide
Standard InChI InChI=1S/C16H14BrClN2O3/c1-9(23-14-7-4-11(18)8-13(14)17)16(22)20-12-5-2-10(3-6-12)15(19)21/h2-9H,1H3,(H2,19,21)(H,20,22)
Standard InChI Key FKVVKAHYNAQNGC-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=C(C=C(C=C2)Cl)Br
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=C(C=C(C=C2)Cl)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator